molecular formula C24H27N3O4 B2949628 Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-65-4

Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2949628
CAS No.: 899983-65-4
M. Wt: 421.497
InChI Key: JYUHGVPZCDEWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spiro heterocyclic compound characterized by a complex fused-ring system. Its core structure integrates a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety linked to a piperidine ring via a spiro carbon atom. The ethyl carboxylate group at the 1'-position and the 2-hydroxy-5-methylphenyl substituent at the 2-position are critical functional groups influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-30-23(29)26-12-10-24(11-13-26)27-20(17-6-4-5-7-22(17)31-24)15-19(25-27)18-14-16(2)8-9-21(18)28/h4-9,14,20,28H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUHGVPZCDEWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that belongs to a class of spiro compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The compound features a spirocyclic framework that integrates both pyrazolo and oxazine moieties. These structural characteristics are significant in medicinal chemistry due to their potential reactivity and biological properties. The presence of hydroxyl and carboxylate functional groups contributes to the compound's solubility and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit notable anticancer properties. A study on benzoxazepine derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation . this compound is hypothesized to target specific pathways involved in tumor growth and survival.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that similar compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This modulation indicates potential use in treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets due to its structural features. The presence of multiple rings and functional groups may facilitate binding to receptor sites or enzymes involved in disease processes.

Study 1: Cytotoxicity Evaluation

A study investigating the cytotoxic effects of spiro compounds found that derivatives similar to this compound exhibited varying levels of cytotoxicity against different cancer cell lines. The results are summarized in Table 1.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-715.0
Compound BHCT-11612.5
Ethyl 2-(...)MCF-7TBD
Ethyl 2-(...)HCT-116TBD

Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory activity, it was noted that certain derivatives could significantly inhibit the secretion of TNF-α in activated macrophages. The results indicated a dose-dependent response which could be beneficial in inflammatory conditions.

Comparison with Similar Compounds

Key Observations:

Core Heterocyclic Systems: The target compound shares the benzo[e]pyrazolo[1,5-c][1,3]oxazine core with compounds in and , but diverges through its spiro-linked piperidine ring. In contrast, and feature dihydro-pyrazole and benzimidazole cores, respectively.

Substituent Effects :

  • The 2-hydroxy-5-methylphenyl group in the target compound differs from the 4-ethoxyphenyl in and 4-substituted phenyl groups in . Hydroxy groups often improve solubility via hydrogen bonding, while methyl/ethoxy groups may modulate lipophilicity and metabolic stability.
  • The ethyl carboxylate in the target compound contrasts with the indolin-2'-one in and oxopyrrolidinyl in , which are associated with varied electronic and steric profiles.

Acid-catalyzed cyclization (e.g., trifluoroacetic acid in ) is a common strategy for constructing spiro systems but may require optimization for sterically hindered derivatives like the target.

Pharmacological and Functional Insights

  • Antimicrobial Activity : Compounds with the benzo[e]pyrazolo[1,5-c][1,3]oxazine core (e.g., ) exhibit antimicrobial properties, with MIC values as low as 50 μg/mL against bacteria like Staphylococcus aureus. The target compound’s 2-hydroxy-5-methylphenyl substituent may enhance activity against Gram-positive pathogens due to increased membrane interaction .
  • Metabolic Stability : The ethyl carboxylate group may confer resistance to enzymatic hydrolysis compared to ester-containing analogues, as seen in benzimidazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.